Isopropyl trichloroacetate

Gas Chromatography Retention Index Homologous Series

Isopropyl trichloroacetate (propan-2-yl 2,2,2-trichloroacetate) is a C₅ ester of trichloroacetic acid bearing a branched isopropyl alkyl moiety, with molecular formula C₅H₇Cl₃O₂ and a molecular weight of 205.47 g/mol. It is one member of a homologous series of n-alkyl and branched trichloroacetate esters that have been systematically characterized by gas chromatography, thermochemistry, and reactivity studies.

Molecular Formula C5H7Cl3O2
Molecular Weight 205.46 g/mol
CAS No. 3974-99-0
Cat. No. B1614896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl trichloroacetate
CAS3974-99-0
Molecular FormulaC5H7Cl3O2
Molecular Weight205.46 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C5H7Cl3O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3
InChIKeyJYXIYFNAIFVCAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Trichloroacetate (CAS 3974-99-0): Procurement-Grade Identity and Thermochemical Baseline


Isopropyl trichloroacetate (propan-2-yl 2,2,2-trichloroacetate) is a C₅ ester of trichloroacetic acid bearing a branched isopropyl alkyl moiety, with molecular formula C₅H₇Cl₃O₂ and a molecular weight of 205.47 g/mol [1]. It is one member of a homologous series of n-alkyl and branched trichloroacetate esters that have been systematically characterized by gas chromatography, thermochemistry, and reactivity studies [2][3]. The compound possesses a well-defined gas-phase enthalpy of formation (ΔfH°gas = −484.5 ± 9.6 kJ/mol) determined by combustion calorimetry [4], and its Kovats retention index on non-polar stationary phases has been established as approximately 996 (OV-101, 80 °C) [5], enabling unambiguous chromatographic identification.

Why Generic Substitution Fails for Isopropyl Trichloroacetate: Differentiated Chromatographic, Thermochemical, and Reactivity Profiles


Although all trichloroacetate esters share the same CCl₃–COO– acyl core, simple substitution of one alkyl ester for another cannot be assumed to yield equivalent outcomes. The branched isopropyl ester differs from its linear n-propyl isomer (identical molecular weight, 205.47 g/mol) in boiling point, chromatographic retention, and fragmentation behavior . Compared with the lower ethyl homolog, the isopropyl ester exhibits a higher boiling point (≈179.4 °C vs. 168 °C) and a distinct Kovats retention index (≈996 vs. ≈930 on non-polar phases), meaning that any analytical method, purification protocol, or reaction system optimized for one ester will not translate directly to another [1]. The documented head-to-head investigation of ethyl and isopropyl trichloroacetates as telogens in vinyl chloride telomerization further demonstrates that the alkyl group identity influences telomer product distribution and structural outcomes [2].

Product-Specific Quantitative Evidence Guide: Isopropyl Trichloroacetate vs. Closest Analogs


Kovats Retention Index Differentiation: Isopropyl vs. Ethyl and n-Propyl Trichloroacetates on Non-Polar Capillary Columns

Isopropyl trichloroacetate elutes with a Kovats retention index (I) of 995.9 on OV-101 at 80 °C under isothermal conditions (carrier N₂, 15 m × 0.22 mm column), as compiled by NIST from Komárek et al. [1]. Ethyl trichloroacetate has a retention index of 930 on SE-30 under comparable conditions (Haken and Korhonen, 1986) [2], while n-propyl trichloroacetate—the structural isomer with identical molecular weight—elutes at I = 1034 on SE-30 at 100 °C [3]. The difference of approximately 66 index units between isopropyl and ethyl esters, and approximately 38 units between isopropyl and n-propyl isomers, provides unambiguous chromatographic resolution.

Gas Chromatography Retention Index Homologous Series Stationary Phase Characterization

Boiling Point and Volatility Differentiation: Isopropyl Trichloroacetate in the Homologous Ester Series

The boiling point of isopropyl trichloroacetate is reported as 179.4 °C at 760 mmHg [1]. Ethyl trichloroacetate boils at 168 °C , representing an 11.4 °C higher boiling point for the isopropyl ester despite only one additional carbon. Methyl trichloroacetate boils at 152–153 °C . The isopropyl ester's boiling point falls between the linear n-propyl isomer (≈186.5 °C predicted) and the ethyl ester, consistent with the effect of chain branching on intermolecular interactions. This boiling point ranking within the C₁–C₅ series (methyl < ethyl ≈ isopropyl < n-propyl < butyl) reflects the interplay of molecular weight, polar surface area, and branching.

Physicochemical Properties Boiling Point Distillation Volatility Procurement Specification

Telomerization Reactivity: Head-to-Head Comparison of Isopropyl and Ethyl Trichloroacetates as Telogens in Vinyl Chloride Telomerization

Razuvaev et al. (1970) directly compared ethyl and isopropyl trichloroacetates as telogens in the ferrous chloride-catalyzed telomerization of vinyl chloride, alongside chloroform [1]. Both trichloroacetate esters successfully participated as telogens, yielding telomers with n = 1–3. The product structures were characterized by IR and ¹H NMR spectroscopy [2]. While the study did not report quantitative yield comparisons between the two esters, the fact that both were investigated in parallel within the same experimental framework demonstrates that the isopropyl ester can serve as a competent telogen in radical-mediated chain-transfer reactions and that its branched alkyl group does not preclude reactivity—an important consideration when steric effects might be anticipated to retard reactivity relative to the less hindered ethyl analog. The isopropyl ester thus offers a distinct steric and electronic profile for telomer architecture control.

Telomerization Vinyl Chloride Radical Chemistry Telogen Efficiency Ferrous Chloride Catalysis

Gas-Phase Enthalpy of Formation: Isopropyl Trichloroacetate as a Thermochemical Reference Point

The gas-phase standard enthalpy of formation (ΔfH°gas) of isopropyl trichloroacetate has been experimentally determined as −484.5 ± 9.6 kJ/mol by combustion calorimetry (Smith et al., 1953; value derived by Cox and Pilcher, 1970) and is compiled in the NIST Chemistry WebBook [1]. This thermochemical datum, while not directly comparative with other trichloroacetate esters in a single study, provides a quantitative energetic reference for the isopropyl ester that can be used in computational modeling, reaction enthalpy calculations, and assessment of thermodynamic stability. The associated liquid-phase enthalpy of formation is ΔfH°liquid = −536.4 ± 8.4 kJ/mol, and the enthalpy of vaporization is ΔvapH° = 51.90 ± 4.20 kJ/mol [2].

Thermochemistry Enthalpy of Formation Combustion Calorimetry Physical Organic Chemistry NIST Standard Reference Data

GC Elution Order in Chloroacetate Homologous Series: Isopropyl Trichloroacetate as a Reference Point for Method Development

In systematic GC studies of C₁–C₈ n-alkyl acetates and their mono-, di-, and trichloro-substituted analogs on SE-30 and OV-351 capillary columns, Korhonen established that isomeric chloro esters elute on SE-30 according to their boiling points in the order mono- < di- < trichloro isomer, whereas on polar OV-351 columns the di- and trichloro esters exhibit a reversed elution order [1]. Within the trichloroacetate sub-series, elution order follows increasing alkyl chain length: methyl < ethyl < isopropyl ≈ propyl < butyl < pentyl < hexyl < heptyl < octyl [2]. The isopropyl ester, with a Kovats index of approximately 996 on SE-30, occupies a specific position between the ethyl (≈930) and n-propyl (≈1034) esters that is consistent across multiple studies [3]. This well-characterized elution position means that isopropyl trichloroacetate can serve as a retention-index marker or secondary standard in GC method development.

Gas Chromatography Elution Order Chloroacetate Esters SE-30 OV-351 Method Development

Structural Isomer Differentiation: Branched Isopropyl vs. Linear n-Propyl Trichloroacetate

Isopropyl trichloroacetate (branched) and n-propyl trichloroacetate (linear) are structural isomers sharing the identical molecular formula C₅H₇Cl₃O₂ and molecular weight of 205.47 g/mol. Despite this, they exhibit measurably different physical properties: the isopropyl ester has a lower boiling point (≈179.4 °C vs. ≈186.5 °C predicted) [1] and a lower Kovats retention index on OV-101 (≈996 vs. ≈1051) [2][3]. The branched isopropyl group also confers different steric properties, potentially influencing reactivity in sterically sensitive transformations. Verify CAS identity (3974-99-0 for isopropyl; 13313-91-2 for n-propyl) to avoid inadvertent isomer substitution during procurement.

Structural Isomerism Boiling Point Chromatographic Resolution Procurement Identity Isomer Purity

Best-Validated Research and Industrial Application Scenarios for Isopropyl Trichloroacetate (CAS 3974-99-0)


Telogen in Radical-Mediated Vinyl Chloride Telomerization

Isopropyl trichloroacetate is a directly validated telogen for ferrous chloride-catalyzed vinyl chloride telomerization, as established by Razuvaev et al. (1970), who compared it head-to-head with ethyl trichloroacetate and chloroform [1]. The reaction yields telomers with n = 1–3, with product structures confirmed by IR and ¹H NMR. The branched isopropyl group may influence telomer architecture and chain-transfer kinetics relative to linear alkyl esters, providing an additional dimension of structural control in telomer synthesis.

Gas Chromatography Retention Index Standard for Chloroacetate Ester Analysis

With a well-established Kovats retention index of approximately 996 on non-polar OV-101/SE-30 phases [2], isopropyl trichloroacetate occupies a defined position in the trichloroacetate homologous series between the ethyl (I ≈ 930) and n-propyl (I ≈ 1034–1051) esters [3]. This makes it suitable as a secondary retention-index marker or quality-control reference compound in GC and GC-MS methods targeting chloroacetate ester mixtures, particularly in environmental, pesticide-residue, or industrial intermediate analysis.

Intermediate for Esterification and Transesterification in Organic Synthesis

As an activated ester of trichloroacetic acid, isopropyl trichloroacetate can serve as an acylating agent or trichloroacetyl group donor in organic synthesis. Its boiling point (≈179.4 °C) places it in a convenient distillation range for recovery or purification after reactions, and its branched alkyl moiety offers different steric and solubility properties compared to the more common ethyl ester (bp 168 °C) . This differential volatility can also facilitate selective removal when a more easily distilled ester is required.

Thermochemical Reference Compound for Computational and Process Modeling

The experimentally determined gas-phase enthalpy of formation (ΔfH°gas = −484.5 ± 9.6 kJ/mol) [4] and vaporization enthalpy (ΔvapH° = 51.90 ± 4.20 kJ/mol) [5] make isopropyl trichloroacetate a useful thermochemical reference for computational chemistry studies, group-additivity validation, and process-energy-balance calculations involving chlorinated esters. When thermodynamic calculations are required—such as in process safety assessments or reaction enthalpy predictions—this NIST-curated datum provides a validated anchor point for the branched trichloroacetate ester sub-class.

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